molecular formula C22H36O2 B3293020 Methyl 15-phenylpentadecanoate CAS No. 88336-99-6

Methyl 15-phenylpentadecanoate

Cat. No.: B3293020
CAS No.: 88336-99-6
M. Wt: 332.5 g/mol
InChI Key: ABOXOJMJRBLUDL-UHFFFAOYSA-N
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Description

Methyl 15-phenylpentadecanoate is an organic compound with the molecular formula C22H36O2. It is a methyl ester derivative of 15-phenylpentadecanoic acid. This compound is known for its unique structure, which includes a long aliphatic chain and a phenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 15-phenylpentadecanoate can be synthesized through several methods. One common method involves the esterification of 15-phenylpentadecanoic acid with methanol in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is typically carried out in methanol at 55°C for 16 hours . After the reaction, the mixture is neutralized with sodium hydrogen carbonate, and the product is extracted using ethyl acetate.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is conducted in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-phenylpentadecanoate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: 15-phenylpentadecanol.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Methyl 15-phenylpentadecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and other organic reactions.

    Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

    Medicine: Research into its potential as a drug delivery agent due to its lipophilic nature.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of methyl 15-phenylpentadecanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 15-phenylpentadecanoic acid, which may then participate in metabolic pathways. The phenyl group can interact with aromatic receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 15-phenylhexadecanoate
  • Methyl 15-phenylheptadecanoate
  • Methyl 15-phenylpentadec-14-enoate

Uniqueness

Methyl 15-phenylpentadecanoate is unique due to its specific chain length and the position of the phenyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

IUPAC Name

methyl 15-phenylpentadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-24-22(23)20-16-11-9-7-5-3-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,2-11,13,16-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXOJMJRBLUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008064
Record name Methyl 15-phenylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88336-99-6
Record name Methyl 15-phenylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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